molecular formula C16H21N3O7 B558534 Boc-D-Gln-ONp CAS No. 74086-23-0

Boc-D-Gln-ONp

Cat. No. B558534
CAS RN: 74086-23-0
M. Wt: 367,35 g/mole
InChI Key: HJMMCTZLXOVMFB-GFCCVEGCSA-N
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Description

Boc-D-Gln-ONp, also known as Boc-L-glutamine 4-nitrophenyl ester, is a derivative of glutamine . It is used in various chemical syntheses, such as the preparation of stereoisomeric pentapeptides of thiol proteinase inhibitor .


Molecular Structure Analysis

The empirical formula of Boc-D-Gln-ONp is C16H21N3O7 . The molecular weight is 367.35 . The SMILES string representation is CC(C)(C)OC(=O)NC@@H=O)C(=O)Oc1ccc(cc1)N+[O-] .


Physical And Chemical Properties Analysis

Boc-D-Gln-ONp is a solid substance . It has a density of 1.3±0.1 g/cm3 . The boiling point is 617.5±55.0 °C . The flash point is 327.2±31.5 °C . The molar refractivity is 90.1±0.3 cm3 .

Scientific Research Applications

  • Peptide Synthesis : Boc-D-Gln-ONp is extensively used in Boc-chemistry solid phase peptide synthesis. This method uses in situ neutralization, high concentrations of Boc-amino acid-OBt esters, and specific solvents and temperatures for rapid coupling and Boc group removal. Such protocols significantly increase the efficiency of peptide chain assembly, particularly for difficult sequences. Examples of synthesized peptides include HIV-1 protease and its fragments (Schnölzer et al., 2009).

  • Gene Transfection : In a study involving boron nitride nanotubes (BNNTs) functionalized with glycol chitosan (BNNT-GC), Boc-D-Gln-ONp played a role in the process of preparing BNNT-GC for gene transfection in eukaryotic cell lines. This research suggests that such materials, with their moderate stability and good transfection efficiency, have potential as gene carrier agents in nonviral-based therapy (Ferreira et al., 2015).

  • Novel Synthesis of Amino Acid Derivatives : Boc-D-Gln-ONp was used as a starting material in the synthesis of Nα-methyl-L-arginine and Nα-methyl-L-ornithine derivatives. These compounds have applications in pharmaceutical research and molecular biology (Xue & DeGrado, 1995).

  • Prodrug Development : In the development of prodrugs targeted at human cytomegalovirus (HCMV) protease, Boc-D-Gln-ONp esters were evaluated for their reactivity and potential in creating specific prodrugs. This research aims to develop site-specific activation of prodrugs by the HCMV protease (Sabit et al., 2013).

  • Chemical Analysis and Charge Density Studies : In a study on charge density methods for protein model compounds, Boc-D-Gln-ONp was used in a pentapeptide for experimental charge density analysis. This research helps in understanding the electrostatic interactions in biologically relevant molecules (Li et al., 2002).

  • Hydrolysis of Amide Groups in Peptides : A study on the hydrolysis of primary amide groups in Asn/Gln-containing peptides involved Boc-D-Gln-ONp. This research contributes to understanding the chemical transformations of peptides, which is crucial in peptide chemistry and pharmaceutical applications (Onoprienko et al., 2000).

Safety And Hazards

Safety data sheets suggest that suitable protective clothing should be worn to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided . The use of non-sparking tools is recommended . Fire caused by electrostatic discharge steam should be prevented .

Future Directions

Boc-D-Gln-ONp is a glutamine derivative that can be used in various chemical syntheses . Its potential applications in future research and development are not specified in the available resources.

properties

IUPAC Name

(4-nitrophenyl) (2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMMCTZLXOVMFB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Gln-ONp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S IGUCHI, K HIRANO, H OKAMOTO… - Chemical and …, 1996 - jstage.jst.go.jp
… of the active ester method, because Boc—D-Gln—ONp was difficult to prepare and couple, and … Possibly there is steric hindrance between Boc~DGln—ONp and tetrapcptide-pNA, All …
Number of citations: 1 www.jstage.jst.go.jp
O Hechter, T Kato, SH Nakagawa… - Proceedings of the …, 1975 - National Acad Sciences
… From the latter, successive cycles of deprotection and coupling with Boc-D-Gln-ONp, Boc-D-Asn-ONp, and benzyloxycarbonyl (Z)-D-Cys(Bzl)-ONp led to ZD-Cys(Bzl)-D-AsnD-Gln-D-aIle…
Number of citations: 16 www.pnas.org
MENCYT AMBIENTAL - 2012 - cimav.repositorioinstitucional.mx
… , N-BOC-1,6-hexanediamina,(BOC-D-Gln-ONp,BOCGln,OSu), nanotubos de carbono y una … o “puentes”, encontrándose que el puente BOC-D-Gln-ONp es el único con una afinidad …

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